Azido(methoxy)methanone chemical structure and properties
Azido(methoxy)methanone chemical structure and properties
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Energetic Landscape of Azido(methoxy)methanone
Azido(methoxy)methanone, also known as methyl azidoformate, is a molecule of significant interest in the field of organic synthesis. Its rich chemical reactivity, stemming from the energetic azide functional group, presents both opportunities and challenges. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical structure, properties, synthesis, and reactivity of this versatile compound. As a Senior Application Scientist, my aim is to not only present the factual data but also to provide insights into the causality behind experimental choices and to emphasize the importance of self-validating safety protocols when handling such energetic materials.
Molecular Structure and Identification
Azido(methoxy)methanone is a small, yet structurally significant organic molecule. A thorough understanding of its architecture is fundamental to appreciating its chemical behavior.
Chemical Identity
| Identifier | Value |
| IUPAC Name | methyl N-diazocarbamate[1] |
| Common Names | Azido(methoxy)methanone, Methyl azidoformate, Methyl carbonazidate |
| CAS Number | 1516-56-9[1] |
| Molecular Formula | C₂H₃N₃O₂[2] |
| Molecular Weight | 101.06 g/mol [2] |
| SMILES | COC(=O)N=[N+]=[N-][1] |
Structural Elucidation
The structure of azido(methoxy)methanone features a central carbonyl group bonded to a methoxy group (-OCH₃) and an azide group (-N₃). Theoretical studies involving ab initio calculations have been employed to determine its optimal geometry and conformational equilibrium.[3]
The azide group is a linear arrangement of three nitrogen atoms with delocalized pi electrons, contributing to the molecule's reactivity. The presence of both the electron-withdrawing carbonyl group and the energetic azide moiety defines the unique chemical character of this compound.
graph Azido_methoxy_methanone_Structure {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
O1 [label="O"];
O2 [label="O"];
C2 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
N1 [label="N"];
N2 [label="N"];
N3 [label="N"];
C1 -- O1 [len=1.2];
C1 -- O2 [len=1.2];
C1 -- N1 [len=1.2];
O2 -- C2 [len=1.2];
C2 -- H1 [len=1];
C2 -- H2 [len=1];
C2 -- H3 [len=1];
N1 -- N2 [len=1.2];
N2 -- N3 [len=1.2];
// Positioning
C1 [pos="0,0!"];
O1 [pos="0,1!"];
O2 [pos="-1.2,-0.5!"];
C2 [pos="-2.4,-0.5!"];
H1 [pos="-2.9,0.2!"];
H2 [pos="-2.9,-1.2!"];
H3 [pos="-2.4,-1.2!"];
N1 [pos="1.2,-0.5!"];
N2 [pos="2.4,-0.5!"];
N3 [pos="3.6,-0.5!"];
}
Caption: Mandatory safety workflow for handling azido(methoxy)methanone.
Synthesis of Azido(methoxy)methanone
The synthesis of azido(methoxy)methanone typically involves the reaction of a suitable precursor with an azide source. While a definitive, detailed protocol is not widely published, a plausible and commonly employed method is the reaction of methyl chloroformate with sodium azide.
Proposed Synthetic Route
Caption: Proposed synthesis of azido(methoxy)methanone.
Experimental Protocol (Hypothetical, based on related procedures)
Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and adapted with extreme caution in a controlled laboratory setting by experienced personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide in a suitable solvent such as acetone or acetonitrile.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Addition of Precursor: Slowly add a solution of methyl chloroformate in the same solvent to the stirred suspension of sodium azide via the dropping funnel. The addition should be dropwise to control the exothermicity of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Carefully remove the solvent under reduced pressure at a low temperature.
-
Purification: The crude product may be purified by vacuum distillation, although this step carries a significant risk of explosion and should only be attempted with appropriate safety measures in place.
Chemical Reactivity and Applications
The reactivity of azido(methoxy)methanone is primarily dictated by the azide functional group, making it a valuable reagent in various organic transformations.
Key Reactions
-
1,3-Dipolar Cycloaddition: Like other organic azides, azido(methoxy)methanone can undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles and triazolines, respectively. For instance, its reaction with norbornene proceeds via a 1,3-dipolar cycloaddition to yield an exo triazoline adduct.[4] This class of reactions is a cornerstone of "click chemistry."
-
Curtius Rearrangement: Acyl azides, including azidoformates, are known to undergo the Curtius rearrangement upon heating to form isocyanates with the loss of nitrogen gas.[5][6] The resulting isocyanate can be trapped with various nucleophiles to generate carbamates, ureas, and other derivatives. This reaction is a powerful tool for the synthesis of amines and their derivatives.[6]
-
Reduction: The azide group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or Staudinger reduction (using triphenylphosphine).
-
Nitrene Formation: Upon photolysis or thermolysis, azido(methoxy)methanone can generate a highly reactive nitrene intermediate, which can undergo a variety of insertion and addition reactions.
Caption: Key reactivity pathways of azido(methoxy)methanone.
Potential Applications
The diverse reactivity of azido(methoxy)methanone makes it a valuable building block in organic synthesis, with potential applications in:
-
Synthesis of Heterocyclic Compounds: As a precursor for 1,3-dipolar cycloadditions, it can be used to construct a wide variety of nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.[7]
-
Amine Synthesis: Through the Curtius rearrangement or reduction, it serves as a precursor for the introduction of an amino group, a critical functional group in many biologically active molecules.
-
Bioconjugation: The azide group is a key functional group in bioorthogonal chemistry, allowing for the selective labeling of biomolecules. While less common than other azides for this purpose, azido(methoxy)methanone could potentially be used in this context.
Conclusion and Future Outlook
Azido(methoxy)methanone is a reactive and versatile chemical entity that holds significant promise for synthetic chemists. Its ability to participate in a range of powerful transformations, including 1,3-dipolar cycloadditions and the Curtius rearrangement, makes it a valuable tool for the construction of complex molecular architectures. However, its energetic nature necessitates a profound respect for safety protocols and careful handling. Future research will likely focus on the development of safer and more efficient synthetic methods for this compound and the exploration of its utility in novel synthetic methodologies, particularly in the fields of medicinal chemistry and materials science. As with any energetic material, a thorough understanding of its properties and a commitment to rigorous safety practices are paramount to unlocking its full potential.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
-
Chemsrc. (2025, August 25). Methyl azidoacetate | CAS#:1816-92-8. Retrieved January 25, 2026, from [Link]
- Santos, J. P., Costa, M. L., & Parente, F. (2003). Theoretical study of the molecular properties of methyl azidoformate and ethyl azidoformate. Journal of Molecular Structure: THEOCHEM, 634(1-3), 131-140.
-
MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Google Patents. (n.d.). CN103274944A - Preparation method of methylchloroformate.
-
PubChem. (n.d.). Azido(methoxy)methanone. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-azidoacetate. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 25, 2026, from [Link]
-
Supporting Information 1. (n.d.). Retrieved January 25, 2026, from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved January 25, 2026, from [Link]
-
MDPI. (2025, January 27). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Retrieved January 25, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). A) 1 HNM spectra of 3-azido NAM methyl ester. Retrieved January 25, 2026, from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl azodicarboxylate. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). —Comparison of infrared spectra of residue with methyl formate. Both.... Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved January 25, 2026, from [Link]
-
RSC Publishing. (n.d.). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved January 25, 2026, from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 25, 2026, from [Link]
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved January 25, 2026, from [Link]
-
YouTube. (2018, September 21). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, December 1). Fluorocyclization of Vinyl Azides for the Formation of 3-Azido Heterocycles. Retrieved January 25, 2026, from [Link]
-
CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved January 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl formate. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, October 10). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved January 25, 2026, from [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Methyl formate. Retrieved January 25, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl azide - Wikipedia [en.wikipedia.org]
- 3. sci-hub.sg [sci-hub.sg]
- 4. biosynth.com [biosynth.com]
- 5. targetmol.com [targetmol.com]
- 6. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Azides in the Synthesis of Various Heterocycles [mdpi.com]
